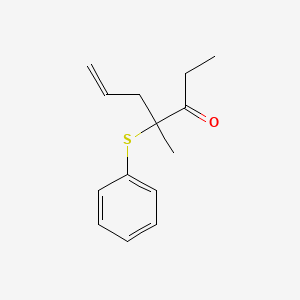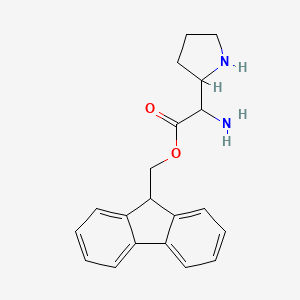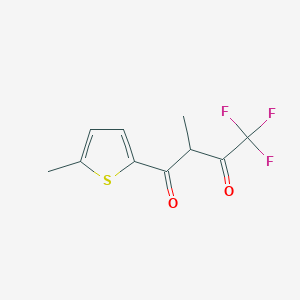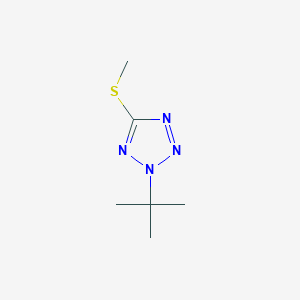![molecular formula C10H21N3O3S B14003188 Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate CAS No. 4976-76-5](/img/structure/B14003188.png)
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with nitrosation, followed by reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include chloroform, methanol, and ethanol, among others .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and methylsulfanyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H2O2), sodium hydroxide (NaOH), and diphenylphosphoryl azide . The reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and as a therapeutic agent. Additionally, it may be used in the industry for the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate include other carbamate derivatives and compounds with similar functional groups, such as this compound and this compound .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
4976-76-5 |
|---|---|
Molekularformel |
C10H21N3O3S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2-amino-4-methylsulfanylbutanoyl)amino]carbamate |
InChI |
InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)13-12-8(14)7(11)5-6-17-4/h7H,5-6,11H2,1-4H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
VKBMJEPJWOVRCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)

![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)





![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)



![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
